[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-
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Overview
Description
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method includes the hydroxylation of biphenyl compounds followed by carboxylation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as solvent extraction, crystallization, and purification are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
- [1,1-Biphenyl]-3,3’-dicarboxylic acid,4,4’-dihydroxy-
- [1,1-Biphenyl]-2,2’-dihydroxy-5,5’-dicarboxylic acid
- [1,1-Biphenyl]-4,4’-dihydroxy-3,3’-dicarboxylic acid
Comparison: Compared to similar compounds, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is unique due to its specific arrangement of functional groups. This arrangement influences its reactivity, binding affinity, and overall chemical behavior. The presence of hydroxyl groups at the 2 and 6 positions, along with a carboxylic acid group at the 4 position, distinguishes it from other biphenyl derivatives and contributes to its distinct properties and applications.
Properties
CAS No. |
167627-21-6 |
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Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(2,6-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI Key |
KQEYHLRHKGVRKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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